molecular formula C13H14N2O4S B2725136 {2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 927983-59-3

{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B2725136
CAS No.: 927983-59-3
M. Wt: 294.33
InChI Key: QRMIHAZNICWKSK-UHFFFAOYSA-N
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Description

{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid ( 927983-59-3) is a small molecule with a molecular formula of C13H14N2O4S and a molecular weight of 294.33 g/mol . This chemical reagent features a distinct thiazole core linked to a 2,5-dimethoxyphenylamino group and an acetic acid side chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound's structure is based on the 1,3-thiazole heterocycle, a privileged scaffold in drug discovery known for its broad bioactive potential. Thiazole and its derivatives, such as thiazolidinones, are extensively investigated for diverse pharmacological activities, including anticancer, antimicrobial, antiprotozoal, and anti-inflammatory properties . The acetic acid moiety enhances the molecule's utility, allowing for further derivatization into esters, amides, or peptide conjugates, thus facilitating the development of structure-activity relationships (SAR). This product is provided for research use only and is strictly intended for laboratory applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to their institution's best laboratory safety practices.

Properties

IUPAC Name

2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-18-9-3-4-11(19-2)10(6-9)15-13-14-8(7-20-13)5-12(16)17/h3-4,6-7H,5H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMIHAZNICWKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the reaction of 2,5-dimethoxyaniline with thioamide derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then functionalized with an acetic acid moiety. Common reagents used in this synthesis include sulfur, phosphorus pentachloride, and acetic anhydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization and chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of 2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves multi-step processes that include the formation of thiazole rings and the introduction of the dimethoxyphenyl amine group. The synthesis may require specific conditions such as temperature control and inert atmospheres to ensure purity and yield. Techniques like chromatography are commonly employed for purification.

Molecular Characteristics:

  • Molecular Formula: C12_{12}H14_{14}N2_{2}O4_{4}S
  • Molecular Weight: Approximately 278.32 g/mol
  • Key Functional Groups: Thiazole ring, aromatic amine, and acetic acid moiety

The compound has shown promise in various biological assays:

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in glioblastoma and melanoma cells due to their ability to interfere with critical signaling pathways involved in tumor growth .

Anticonvulsant Properties

Thiazole compounds have been evaluated for their anticonvulsant activity. Some derivatives have displayed protective effects against seizures in animal models, suggesting potential therapeutic applications for epilepsy .

Antimicrobial Activity

Several thiazole derivatives have been synthesized and tested for antimicrobial properties. The presence of the thiazole ring has been linked to enhanced activity against a range of bacterial strains, making these compounds candidates for developing new antibiotics .

Case Study 1: Anticancer Evaluation

A study involving the synthesis of various thiazole derivatives found that certain analogues exhibited IC50_{50} values in the low micromolar range against human cancer cell lines such as HCT-116 and HepG2. The structure-activity relationship (SAR) analysis indicated that modifications on the aromatic ring significantly influenced cytotoxicity .

Case Study 2: Anticonvulsant Screening

A series of thiazole-based compounds were tested for anticonvulsant properties using the maximal electroshock (MES) test. One analogue demonstrated effective seizure protection at doses significantly lower than standard medications, highlighting the potential for these compounds in treating epilepsy .

Mechanism of Action

The mechanism of action of {2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares {2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid with key analogs, emphasizing structural variations, physicochemical properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reported Bioactivity References
This compound (Target Compound) 2,5-Dimethoxyphenylamino, acetic acid C₁₃H₁₄N₂O₄S 294.33 (calculated) Not reported Hypothesized antimicrobial activity
2-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid 4-Trifluoromethylphenylamino, acetic acid C₁₂H₉F₃N₂O₂S 302.27 Not reported Not reported
2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic acid 2,5-Dimethylthiazole, acetic acid C₇H₉NO₂S 171.21 110–113 Not reported
2-(5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid 2,4-Dimethoxyphenyl, triazole-thioacetic acid C₁₂H₁₂N₃O₃S₂ 326.37 (calculated) Not reported Antimicrobial, antifungal
2-{1-[(3,4-Dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetic acid 3,4-Dimethoxyphenylmethyl, imidazolidine C₁₅H₁₆N₂O₆ 328.30 Not reported Building block for drug synthesis

Key Structural and Functional Differences:

Substituent Effects on Bioactivity :

  • The 2,5-dimethoxyphenyl group in the target compound may enhance antimicrobial activity compared to 4-trifluoromethylphenyl () or dimethylthiazole () analogs. Methoxy groups are electron-donating, improving solubility and interaction with polar biological targets .
  • The triazole-thioacetic acid derivatives () exhibit confirmed antimicrobial activity, suggesting that replacing the thiazole ring with a triazole could modulate selectivity or potency.

The dimethylthiazole analog () has a significantly lower molecular weight (171.21 vs. ~294.33) and melting point (110–113°C), likely due to reduced steric hindrance and polarity .

Synthetic Utility :

  • Compounds like 2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetic acid () are marketed as building blocks, highlighting the versatility of dimethoxy-substituted acetic acid derivatives in drug design .

Research Findings and Implications

  • Methoxy Groups and Bioactivity : demonstrates that 2,4- and 3,4-dimethoxyphenyl substituents in triazole-thioacetic acids correlate with high antimicrobial activity, likely due to enhanced hydrogen bonding and membrane penetration . This supports the hypothesis that the target compound’s 2,5-dimethoxy configuration may confer similar advantages.
  • Thiazole vs.
  • Electron-Withdrawing vs. Donating Groups : The trifluoromethyl group () may improve resistance to oxidative degradation but reduce solubility compared to methoxy groups .

Biological Activity

{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a thiazole ring, a dimethoxyphenyl group, and an acetic acid moiety. The synthesis typically involves the reaction of 2,5-dimethoxyaniline with thioamide derivatives under controlled conditions, leading to the formation of the thiazole ring followed by functionalization with acetic acid .

Synthetic Route Overview

StepDescription
1Formation of thiazole ring via reaction with α-haloketone and thiourea.
2Nucleophilic aromatic substitution introduces the dimethoxyphenyl group.
3Acylation of the amino group with acetic anhydride or acetyl chloride to form the acetamide.

The biological activity of this compound is attributed to its interactions with various molecular targets. It may inhibit enzyme activity by binding to active sites or modulate receptor functions, which can alter cellular pathways leading to therapeutic effects .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The compound has shown promising antibacterial and antifungal activities against various pathogens.

Antibacterial Activity

In vitro tests have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values ranged from 0.23 to 0.70 mg/mL against sensitive strains like Bacillus cereus.
  • Compounds showed moderate activity against resistant strains such as Escherichia coli .

Antifungal Activity

The compound also displayed antifungal properties, with effective inhibition against fungi such as Trichophyton viride and Aspergillus niger. The MIC values were reported at 0.11 mg/mL for some derivatives .

Case Studies

Several case studies have focused on the biological effects of thiazole derivatives:

  • Study on Antibacterial Efficacy : A study published in MDPI highlighted that certain thiazole derivatives exhibited strong antibacterial activity with MIC values significantly lower than standard antibiotics .
  • Antifungal Evaluation : Another research article reported that thiazole derivatives showed superior antifungal activity compared to traditional antifungal agents like ketoconazole .
  • Mechanistic Insights : Molecular docking studies indicated that these compounds may inhibit specific enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid, and how can purity be maximized?

  • Methodology :

  • Step 1 : React 2,5-dimethoxyaniline with a thiazole precursor (e.g., 4-bromo-1,3-thiazole) under reflux in a polar solvent (e.g., ethanol or DMSO) to form the thiazole-amine intermediate.
  • Step 2 : Introduce the acetic acid moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetic acid derivatives).
  • Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Monitor purity via HPLC (≥95% purity threshold) .
  • Yield Optimization : Adjust reaction time (typically 12–24 hours) and stoichiometry (1:1.2 molar ratio of amine to thiazole precursor) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and confirm the acetic acid moiety (e.g., δ ~3.8 ppm for CH2_2 and δ ~170 ppm for carbonyl) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~337.08 Da).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination if suitable crystals are obtained .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. How can researchers screen this compound for preliminary biological activity?

  • Approach :

  • Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Compare MIC (Minimum Inhibitory Concentration) values to known standards .
  • Enzyme Inhibition : Test against target enzymes (e.g., COX-2 or kinases) using fluorometric or colorimetric assays (e.g., ATPase activity). Include positive controls (e.g., Celecoxib for COX-2) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) influence biological activity and binding affinity?

  • SAR Strategy :

  • Substituent Variation : Synthesize analogs with 2,4- or 3,4-dimethoxyphenyl groups and compare activity profiles.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., bacterial dihydrofolate reductase). Validate with in vitro assays .
  • Key Finding : 2,5-Dimethoxy substitution may enhance membrane permeability due to lipophilic balance, as seen in related triazole derivatives .

Q. What challenges arise in achieving regioselective synthesis of this compound, and how can they be mitigated?

  • Challenges :

  • Competing Reactions : Thiazole ring formation may yield regioisomers (e.g., 4- vs. 5-substituted thiazoles).
  • Solutions :
  • Use directing groups (e.g., Boc-protected amines) during cyclization.
  • Optimize temperature (e.g., 80°C for thiourea cyclization) and solvent polarity (e.g., DMF for improved selectivity) .

Q. How should researchers address contradictions in reported biological activity data?

  • Analysis Framework :

  • Purity Verification : Re-evaluate compound purity via HPLC and LC-MS to rule out degradation products (e.g., acetic acid side-chain hydrolysis) .
  • Assay Conditions : Standardize protocols (e.g., pH, serum content in cell culture) to minimize variability.
  • Meta-Analysis : Compare data across studies using shared controls (e.g., MIC values normalized to ciprofloxacin) .

Q. What computational tools are recommended for predicting pharmacokinetic properties and toxicity?

  • Tools & Methods :

  • ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
  • Toxicity Screening : Employ ProTox-II for hepatotoxicity and Ames mutagenicity predictions.
  • Validation : Cross-reference with in vitro hepatocyte viability assays (e.g., MTT assay) .

Q. What experimental strategies are effective for studying in vivo toxicity and metabolic stability?

  • Protocol Design :

  • Acute Toxicity : Conduct OECD Guideline 423 trials in rodents, monitoring weight, organ histology, and serum biomarkers (e.g., ALT/AST).
  • Metabolic Profiling : Use 14C^{14}C-labeled compound in microsomal assays (e.g., rat liver S9 fraction) to identify metabolites via LC-MS/MS .

Q. How can thermal stability and degradation pathways be systematically analyzed?

  • Techniques :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td_d) under nitrogen atmosphere.
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and identify products using HRMS .

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